molecular formula C8H7NO4 B1288804 1-(3-Hydroxy-4-nitrophenyl)ethanone CAS No. 89942-63-2

1-(3-Hydroxy-4-nitrophenyl)ethanone

Cat. No. B1288804
CAS RN: 89942-63-2
M. Wt: 181.15 g/mol
InChI Key: LHGMRIVCXMLBNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(3-Hydroxy-4-nitrophenyl)ethanone involves several steps and intermediates. For instance, a racemic mixture of 1-nitro-2-(p-hydroxyphenyl)ethane, which is structurally similar to the compound of interest, was synthesized from 1-nitro-2-(p-hydroxyphenyl)ethene by selective reduction using sodium boro[3H]hydride. The nitroethene precursor was obtained through the condensation of p-hydroxybenzaldehyde with nitromethane . This synthesis route is significant for studies on the biosynthesis of tyrosine-derived cyanogenic glucosides and glucosinolates.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(3-Hydroxy-4-nitrophenyl)ethanone has been characterized using various spectroscopic techniques and confirmed by X-ray diffraction studies. For example, a related compound, 3,4-dihydro-6-(2-hydroxyphenyl)-5-nitro-4-phenylpyrimidin-2(1H)-one, crystallizes in the monoclinic crystal class and adopts a flattened boat conformation for the pyrimidine ring . The crystallographic analysis of another related compound, 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, revealed that it crystallizes in the orthorhombic Pbca space group, with molecules linked by hydroxy-ethanone O-H···O interactions forming columns separated by aliphatic tails .

Chemical Reactions Analysis

The involvement of 1-nitro-2-(p-hydroxyphenyl)ethane, a compound similar to 1-(3-Hydroxy-4-nitrophenyl)ethanone, as an intermediate in the biosynthesis of cyanogenic glucosides has been demonstrated. This intermediate is metabolized by a microsomal enzyme system to subsequent intermediates in the synthesis of dhurrin, a tyrosine-derived cyanogenic glucoside . The conversion of related intermediates requires oxygen molecules for hydroxylation steps, indicating the complexity of the reactions involved in the biosynthetic pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1-(3-Hydroxy-4-nitrophenyl)ethanone can be inferred from their molecular structures and intermolecular interactions. For instance, the title compound in one study, 2-Amino-4-nitrophenol–1-(2,4,6-trihydroxyphenyl)ethanone, forms a three-dimensional network in the crystal through hydrogen bonds and π-π interactions, suggesting potential solubility and stability characteristics . Similarly, the crystallographic identification of 1-(4-hexyloxy-3-hydroxyphenyl)ethanone indicates the presence of supramolecular architectures that could influence the compound's melting point, solubility, and other physical properties .

Scientific Research Applications

Phase Equilibrium and Ternary Phase Diagrams

1-(3-Nitrophenyl)ethanone, a compound structurally similar to 1-(3-Hydroxy-4-nitrophenyl)ethanone, has been studied for its phase equilibrium and ternary phase diagrams in different solvents. These studies are crucial in understanding the solubility and crystallization behaviors of such compounds, which is vital for separation and purification processes in chemical industries (Li et al., 2019).

Hydrogen Bonding Analysis

High-resolution X-ray and neutron diffraction techniques have been employed to analyze the total experimental charge density in similar compounds. This analysis reveals intricate details of intra- and intermolecular bonding, which are critical for understanding the chemical reactivity and stability of such molecules (Hibbs, Overgaard, & Piltz, 2003).

Antibacterial Activity

Compounds related to 1-(3-Hydroxy-4-nitrophenyl)ethanone, such as thiosemicarbazones, have been synthesized and tested for their antibacterial activity. These compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria, highlighting their potential use in developing new antibacterial agents (Parekh & Desai, 2006).

Synthesis of Organic Compounds

The chemical synthesis of various organic compounds, including aminobenzo[b]thiophenes, imidazolidin-2-ones, and other derivatives, often involves key intermediates or related structures to 1-(3-Hydroxy-4-nitrophenyl)ethanone. These syntheses contribute to the development of novel materials and pharmaceuticals (Androsov et al., 2010); (Shtamburg et al., 2019).

Safety and Hazards

The compound has a GHS07 pictogram. The signal word for this compound is “Warning”. It has hazard statements H302, H315, H319, H335 . The precautionary statement is P261 . The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(3-hydroxy-4-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-5(10)6-2-3-7(9(12)13)8(11)4-6/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGMRIVCXMLBNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617310
Record name 1-(3-Hydroxy-4-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxy-4-nitrophenyl)ethanone

CAS RN

89942-63-2
Record name 1-(3-Hydroxy-4-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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